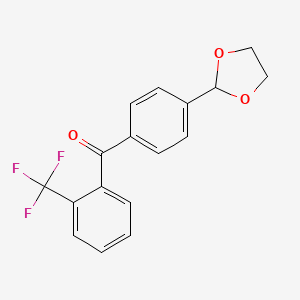

![molecular formula C12H15N5O4S B1328112 ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid CAS No. 1170227-40-3](/img/structure/B1328112.png)

({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

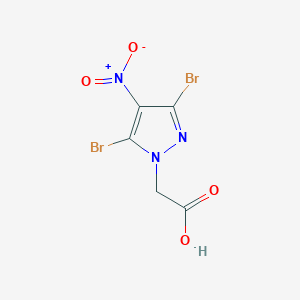

The compound you mentioned, ({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid, is a complex organic molecule. It contains several functional groups, including a pyrazole ring, an oxadiazole ring, and a thioacetic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the pyrazole ring could be formed through a condensation reaction involving a 1,3-diketone and hydrazine . The oxadiazole ring could be formed through a cyclization reaction involving a carbonyl compound and a hydrazide . The thioacetic acid group could be introduced through a nucleophilic substitution reaction .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The pyrazole and oxadiazole rings would likely contribute to the rigidity of the molecule, while the thioacetic acid group would introduce some flexibility .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the thioacetic acid group could undergo nucleophilic substitution reactions, while the pyrazole and oxadiazole rings could participate in electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of multiple polar functional groups would likely make it soluble in polar solvents . Its melting and boiling points would depend on factors such as its molecular weight and the strength of intermolecular forces .

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds : Kumar and Mashelker (2007) synthesized 1,2,4‐oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, which are expected to have hypertensive activity (Kumar & Mashelker, 2007).

Molecular Docking and Binding Interactions : Nayak and Poojary (2019) studied the binding interactions of a related compound with human prostaglandin reductase, providing insights into its potential inhibitory action (Nayak & Poojary, 2019).

Coordination Chemistry : Hadda et al. (2007) discussed the selective coordination of related ligands with cobalt(II) and copper(II), demonstrating different geometries in coordination (Hadda et al., 2007).

Regioselective Synthesis : Martins et al. (2009) explored the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines, showing potential for diverse chemical applications (Martins et al., 2009).

Antioxidant and Antimicrobial Activities : Bassyouni et al. (2012) synthesized and evaluated a series of compounds for their antioxidant and antimicrobial activities, including structure-activity relationships and molecular docking (Bassyouni et al., 2012).

Synthesis of Anticancer and Antiangiogenic Derivatives : Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives and investigated their anticancer and antiangiogenic effects in a mouse tumor model (Chandrappa et al., 2010).

Cytotoxicity and DNA Binding Studies : Purohit, Prasad, and Mayur (2011) studied the cytotoxicity of bis-1,3,4-oxadiazoles and bis-pyrazoles derivatives and conducted DNA binding studies to explore their potential in cancer therapy (Purohit, Prasad, & Mayur, 2011).

Mécanisme D'action

Orientations Futures

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential applications. For instance, they could be tested for biological activity, which could lead to the development of new drugs or other useful compounds .

Propriétés

IUPAC Name |

2-[[5-[(1,5-dimethylpyrazol-4-yl)methylcarbamoyl]-1,2,4-oxadiazol-3-yl]methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4S/c1-7-8(4-14-17(7)2)3-13-11(20)12-15-9(16-21-12)5-22-6-10(18)19/h4H,3,5-6H2,1-2H3,(H,13,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDATRHZWFMGFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNC(=O)C2=NC(=NO2)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

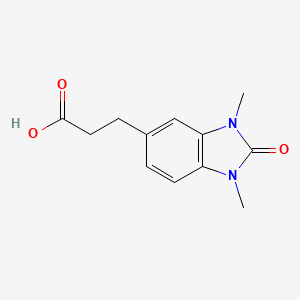

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)

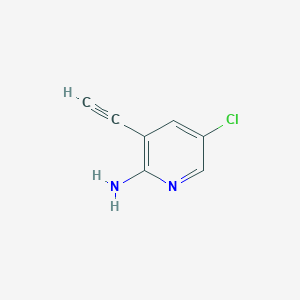

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

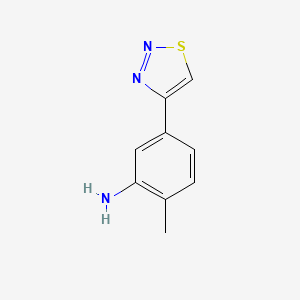

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)